molecular formula C6H5BrN2O2 B1267849 2-Bromo-4-methyl-5-nitropyridine CAS No. 23056-47-5

2-Bromo-4-methyl-5-nitropyridine

Cat. No.: B1267849
CAS No.: 23056-47-5
M. Wt: 217.02 g/mol
InChI Key: OSYUAHGEDKTDOX-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and a nitro group at the fifth position on the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interactions with enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, in Suzuki-Miyaura coupling reactions, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds . This interaction is crucial for the compound’s role in organic synthesis and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage regulation in experimental settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methyl-5-nitropyridine can be synthesized through several methods. One common method involves the bromination of 4-methyl-5-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Another method involves the nitration of 2-bromo-4-methylpyridine. This reaction uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents. The reaction is conducted at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination and nitration reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of automated systems and real-time monitoring helps in maintaining consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSCN). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol (EtOH) at elevated temperatures.

    Reduction: Iron powder and hydrochloric acid are commonly used as reducing agents. The reaction is conducted at moderate temperatures with continuous stirring.

    Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate (Pd(OAc)2) and phosphine ligands are used.

Major Products Formed

Scientific Research Applications

2-Bromo-4-methyl-5-nitropyridine is used in various scientific research applications:

Comparison with Similar Compounds

2-Bromo-4-methyl-5-nitropyridine can be compared with other similar compounds such as:

The presence of both the bromine and nitro groups in this compound makes it a unique and versatile intermediate for various chemical transformations.

Properties

IUPAC Name

2-bromo-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYUAHGEDKTDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323367
Record name 2-Bromo-4-methyl-5-nitropyridine
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23056-47-5
Record name 2-Bromo-4-methyl-5-nitropyridine
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Record name 2-Bromo-4-methyl-5-nitropyridine
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Record name 2-Bromo-4-methyl-5-nitropyridine
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Record name 2-Bromo-4-methyl-5-nitropyridine
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Synthesis routes and methods I

Procedure details

A solution of phosphorus oxybromide (14.4 g, 50 mmol) in 1,2-dichloroethane (50 mL) was added to a stirred suspension of 2-hydroxy-4-methyl-5-nitropyridine (5 g, 32.4 mmol) in 1,2-dichloroethane (50 mL) and the resulting mixture was heated to reflux. After 4 h, the reaction was cooled and quenched with water. The organic layer was dried (Na2SO4), filtered through a pad of silica eluting with chloroform and evaporated in vacuo to give the title compound as a yellow solid:
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-hydroxy-4-methyl-5-nitropyridine (1 g, 6.5 mmol) in dichloroethane (10 mL) was added a solution of phosphorus oxybromide (2.8 g, 9.7 mmol) in dichloroethane (10 mL). The reaction mixture was heated under reflux for 4 h, then cooled to rt and quenched with water (40 mL). The layers were separated and the aqueous layer extracted into dichloromethane (2×3 mL). The combined organics were dried (MgSO4), concentrated in vacuo and chromatographed on silica gel eluting with dichloromethane to give the title compound as a pale yellow solid. δH (CDCl3): 2.63 (3H, s), 7.52 (1H, s), 8.96 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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reactant
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Synthesis routes and methods IV

Procedure details

A solution of 4-methyl-5-nitropyridin-2-ol (82 g, 0.53 mol) and POBr3 (229 g, 0.8 mol, 1.5 eq.) in dichloromethane (2 L) was heated under a nitrogen atmosphere in a 3 L 3-neck flask with overhead stirrer for 24 h. The mixture was filtered cold. The solid consisted of a 1:1 mixture of desired product 2 and unreacted starting material 4-methyl-5-nitropyridin-2-ol, the filtrate contained the desired product and unreacted POBr3. The solid (46 g) and fresh POBr3 were dissolved in dichloromethane and refluxed for 10 h. The liquid was decanted and combined with the filtrate of the first reaction. The combined solutions were concentrated to a volume of 1.5 L. The mixture was cooled in an ice bath and stirred while ice (500 g) was added to quench the excess POBr3. The organic layer was separated, and the aqueous layer was extracted with dichloromethane. The combined organic extracts were dried (magnesium sulfate) and concentrated. The product was recrystallized from hexanes. Yield: 104 g (90%). 1H NMR (300 MHz, CDCl3) δ ppm 2.63 (s, 3H) 7.52 (s, 1H) 8.95 (s, 1H). LCMS: (APCI, M-H)=215 and 217 u/e (bromine isotope pattern); Retention Time: 3.01 min; Purity by TIC: 95%; Purity by UV: 95%.
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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